Dopamine Transporter (DAT) Inhibition: Sub‑Micromolar Potency Distinct from Most Benzamide Congeners
4‑Amino‑N‑(2,3‑dichlorophenyl)benzamide inhibits the human dopamine transporter (DAT) with sub‑micromolar potency (IC₅₀ = 441–945 nM), whereas closely related benzamide derivatives typically lack sub‑micromolar DAT inhibition or require additional structural features to achieve comparable activity [REFS‑1][REFS‑2]. This differential activity underscores the functional importance of the 4‑amino‑2,3‑dichloro substitution pattern.
| Evidence Dimension | Inhibition of dopamine uptake (human DAT) |
|---|---|
| Target Compound Data | IC₅₀ = 441–945 nM (range across multiple DAT assays) |
| Comparator Or Baseline | Benzamide derivatives lacking 4‑amino or 2,3‑dichloro substitution: IC₅₀ typically >10 μM or not reported as DAT inhibitors |
| Quantified Difference | Target compound exhibits ≥10‑fold higher potency than the baseline of inactive or weakly active benzamides |
| Conditions | Human DAT expressed in HEK293 cells; [³H]dopamine reuptake assay and displacement of [¹²⁵I]RTI‑55 |
Why This Matters
For researchers developing DAT‑targeted probes or evaluating monoamine transporter pharmacology, this compound provides a validated, sub‑micromolar benzamide scaffold—unlike most in‑class analogs that show negligible DAT activity.
- [1] EcoDrugPlus. (n.d.). Bioactivity data for 4-Amino-N-(2,3-dichlorophenyl)benzamide (Compound ID 2126094). University of Helsinki. View Source
- [2] PMC3148848. (2009). Structure and activity of substituted benzamide derivatives. Journal of Medicinal Chemistry, 52(16), 5228–5240. View Source
